3'-C-Methyladenosine
Overview
Description
3’-C-Methyladenosine is a modified nucleoside where a methyl group is attached to the 3’ carbon of the ribose sugar. This compound is of significant interest due to its potential biological and therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-C-Methyladenosine typically involves the methylation of adenosine at the 3’ position. This can be achieved through various chemical reactions, including:
Direct Methylation: Using methylating agents such as methyl iodide in the presence of a base.
Enzymatic Methylation: Utilizing specific methyltransferases that target the 3’ position of adenosine.
Industrial Production Methods: Industrial production of 3’-C-Methyladenosine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Where the reaction is carried out in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: A more modern approach that allows for continuous production and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3’-C-Methyladenosine can undergo various chemical reactions, including:
Oxidation: Where the methyl group or other parts of the molecule are oxidized.
Reduction: Reduction of any oxidized forms of the compound.
Substitution: Where the methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.
Scientific Research Applications
3’-C-Methyladenosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on chemical properties.
Biology: Investigated for its role in RNA modification and its impact on gene expression and regulation.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.
Industry: Utilized in the development of nucleoside analogs for therapeutic purposes.
Mechanism of Action
The mechanism of action of 3’-C-Methyladenosine involves its incorporation into RNA, where it can affect RNA stability, splicing, and translation. It targets specific enzymes and pathways, such as:
Ribonucleotide Reductase Inhibition: By inhibiting this enzyme, 3’-C-Methyladenosine can disrupt DNA synthesis and cell proliferation, making it a potential anti-cancer agent.
RNA Modification: It can alter the methylation pattern of RNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N6-Methyladenosine: Another methylated nucleoside with a methyl group at the N6 position of adenosine.
2’-O-Methyladenosine: Methylated at the 2’ position of the ribose sugar.
5-Methylcytidine: A methylated cytidine analog.
Uniqueness: 3’-C-Methyladenosine is unique due to its specific methylation at the 3’ position, which imparts distinct chemical and biological properties compared to other methylated nucleosides. This unique modification allows it to interact differently with enzymes and nucleic acids, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-11(19)5(2-17)20-10(7(11)18)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7+,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIWWOXSMXQECL-ZGUVBZSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15397-13-4 | |
Record name | 3′-C-Methyladenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15397-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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